molecular formula C16H15NO4S B14446904 2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate CAS No. 72995-14-3

2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate

Cat. No.: B14446904
CAS No.: 72995-14-3
M. Wt: 317.4 g/mol
InChI Key: VWBKZKSFICZCGA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of an appropriate precursor to form the quinoline core, followed by sulfonation to introduce the sulfonate group.

    Cyclization: The precursor, often an aniline derivative, undergoes cyclization in the presence of a suitable catalyst and under controlled temperature conditions to form the quinoline core.

    Sulfonation: The quinoline core is then treated with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonate group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives with different degrees of saturation.

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl acetate: This compound has a similar quinoline core but with an acetate group instead of a sulfonate group.

    4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: An impurity of Cilostazol with a similar quinoline structure but different functional groups.

Uniqueness

2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it valuable for various applications in medicinal chemistry and materials science.

Properties

CAS No.

72995-14-3

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

(2-oxo-3,4-dihydro-1H-quinolin-5-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C16H15NO4S/c1-11-5-7-12(8-6-11)22(19,20)21-15-4-2-3-14-13(15)9-10-16(18)17-14/h2-8H,9-10H2,1H3,(H,17,18)

InChI Key

VWBKZKSFICZCGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2CCC(=O)N3

Origin of Product

United States

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